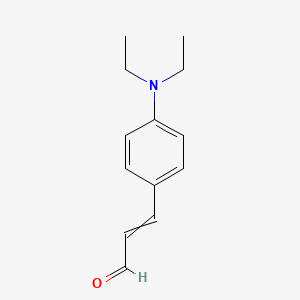

p-Diethylaminocinnamaldehyde

Description

Significance of Conjugated Aldehydes in Contemporary Chemical Research

Conjugated aldehydes are a class of organic compounds characterized by an aldehyde group attached to a system of alternating double and single bonds. This structural motif imparts a rich and versatile reactivity, making them valuable building blocks in organic synthesis. The extended π-system influences the chemical behavior of both the carbonyl group and the conjugated double bonds, leading to a range of possible transformations.

Role of Amino-Substituted Cinnamaldehydes in Advanced Chemical Systems

The introduction of an amino group, particularly at the para-position of the cinnamaldehyde (B126680) phenyl ring, creates a potent donor-acceptor (D-π-A) system. In this arrangement, the amino group acts as an electron donor, and the aldehyde group functions as an electron acceptor, with the conjugated π-bridge facilitating intramolecular charge transfer (ICT). This ICT character is fundamental to the diverse applications of amino-substituted cinnamaldehydes.

These compounds are recognized as precursors for the synthesis of various dyes and are instrumental in the development of materials with significant nonlinear optical (NLO) properties. researchgate.net The ability to tune the electronic properties by modifying the donor and acceptor strengths, as well as the nature of the π-conjugated bridge, makes them highly attractive for creating advanced functional materials. Furthermore, the reactive aldehyde group allows for the formation of Schiff bases, which have been investigated for a range of applications. uomustansiriyah.edu.iqresearchgate.net

Evolution of Research Trajectories for p-Diethylaminocinnamaldehyde in Organic Chemistry and Materials Science

Research into this compound and its analogs has evolved from its initial interest as a synthetic intermediate to its current status as a functional molecule in materials science. Initially, the focus was on its synthesis and derivatization, exploring its utility in constructing more complex organic frameworks. mdpi.com

More recently, the research trajectory has shifted towards harnessing the unique electronic and optical properties arising from its D-π-A structure. A significant area of investigation is in the field of nonlinear optics, where molecules with large second-order hyperpolarizabilities are sought for applications in optical communications and data storage. The pronounced ICT in molecules like this compound makes them promising candidates for such applications. Studies on related donor-acceptor systems have demonstrated the potential for high third-order nonlinear susceptibility.

Furthermore, the solvatochromic behavior of this compound and related compounds, where the color changes with the polarity of the solvent, highlights their potential use as environmental sensors and probes. nih.govrsc.org This property is a direct consequence of the change in dipole moment upon electronic excitation, which is characteristic of D-π-A systems. The ongoing research continues to explore new applications in areas such as molecular electronics and bio-imaging, underscoring the expanding importance of this compound in advanced chemical research.

Methodological Paradigms in the Investigation of this compound

The investigation of this compound and its analogs relies on a combination of sophisticated synthetic techniques and advanced spectroscopic characterization methods. These approaches are essential for both the creation of these molecules and the elucidation of their structure-property relationships.

Overview of Key Synthetic Approaches for Analogous Donor-Acceptor Systems

The synthesis of p-substituted cinnamaldehydes, including this compound, can be achieved through several established synthetic routes. A common and effective method is the Wittig reaction, which involves the reaction of a substituted benzaldehyde (B42025) with a phosphorus ylide, such as formylmethylenetriphenylphosphorane. This method is valued for its reliability and stereoselectivity, typically favoring the formation of the E-isomer.

Another prevalent approach is the aldol (B89426) condensation reaction between a substituted benzaldehyde and acetaldehyde (B116499), often catalyzed by an acid or a base. researchgate.netgoogle.com The reaction conditions can be optimized to improve the yield and selectivity of the desired cinnamaldehyde derivative.

More contemporary methods, such as the oxidative Heck reaction, have also been employed for the synthesis of functionalized cinnamaldehydes. This palladium-catalyzed reaction allows for the coupling of acrolein with various arylboronic acids, providing a versatile route to a wide range of cinnamaldehyde derivatives under mild conditions. acs.org

A comparative study on the synthesis of p-aminocinnamaldehydes found that reacting an aromatic amine with 3-dimethylaminoacrolein (B57599) in the presence of POCl₃ can lead to higher yields compared to the traditional aldol condensation approach. researchgate.netmdpi.com

Below is a table summarizing some synthetic routes to p-substituted cinnamaldehydes:

| Reaction Name | Reactants | Key Reagents/Catalysts | Typical Yields | Reference |

| Wittig Reaction | Substituted Benzaldehyde, Formylmethylenetriphenylphosphorane | - | Favorable | |

| Aldol Condensation | Substituted Benzaldehyde, Acetaldehyde | Acid or Base | 32-54% | researchgate.netmdpi.comgoogle.com |

| Oxidative Heck Reaction | Acrolein, Arylboronic Acid | Palladium(II) catalyst | 43-92% | acs.org |

| Vilsmeier-Haack Type | Aromatic Amine, 3-Dimethylaminoacrolein | POCl₃ | 36-61% | researchgate.netmdpi.com |

Foundational Spectroscopic Principles Applied to π-Conjugated Systems

The characterization of π-conjugated systems like this compound relies heavily on various spectroscopic techniques to probe their electronic structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the chemical structure and purity of the synthesized compounds. researchgate.netmdpi.com The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about the connectivity and stereochemistry.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. For p-aminocinnamaldehyde derivatives, a strong absorption band in the range of 1649-1667 cm⁻¹ confirms the presence of the carbonyl group. researchgate.net

UV-Visible (UV-Vis) absorption spectroscopy is crucial for studying the electronic transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) provides insight into the extent of conjugation and the energy of the π-π* and n-π* transitions. In donor-acceptor systems, the λmax is often sensitive to the solvent polarity, a phenomenon known as solvatochromism. nih.govresearchgate.net A bathochromic (red) shift in more polar solvents is indicative of an increase in the dipole moment upon excitation, which is characteristic of intramolecular charge transfer.

Fluorescence spectroscopy provides information about the emissive properties of the molecule. The emission wavelength and quantum yield are important parameters for applications in areas such as bio-imaging and organic light-emitting diodes (OLEDs). The solvatochromic shifts in emission spectra can also be used to study the excited state properties. rsc.orgnih.gov

The table below presents some spectroscopic data for a related compound, 4-(dimethylamino)cinnamaldehyde:

| Spectroscopic Technique | Observed Data |

| ¹H NMR (DMSO-d6) | Signals corresponding to aromatic, vinylic, aldehydic, and methyl protons. |

| ¹³C NMR (DMSO-d6) | Signals corresponding to aromatic, vinylic, carbonyl, and methyl carbons. |

| IR | Characteristic C=O stretching frequency. |

| UV-Vis (in Ethyl Acetate) | λmax around 400 nm. |

| UV-Vis (in Methanol) | λmax shows a bathochromic shift compared to ethyl acetate. |

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(diethylamino)phenyl]prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-3-14(4-2)13-9-7-12(8-10-13)6-5-11-15/h5-11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXOTBSUZDDHLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies and Mechanistic Investigations of P Diethylaminocinnamaldehyde

Modern Synthetic Pathways for p-Diethylaminocinnamaldehyde

The synthesis of this compound is primarily achieved through well-established condensation reactions, with modern approaches focusing on optimizing yields, improving reaction conditions, and adhering to the principles of green chemistry.

Optimized Aldol (B89426) Condensation Routes for Cinnamaldehyde (B126680) Scaffolds

The most common and effective method for synthesizing this compound and related cinnamaldehyde scaffolds is the Claisen-Schmidt condensation, a variation of the aldol condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aliphatic aldehyde or ketone.

In the specific synthesis of this compound, the precursors are p-diethylaminobenzaldehyde and acetaldehyde (B116499). The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH), in a solvent like ethanol (B145695). The base deprotonates the α-carbon of acetaldehyde to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-diethylaminobenzaldehyde. The resulting aldol addition product rapidly undergoes dehydration (loss of a water molecule) to yield the stable, conjugated system of this compound. The general method for similar reactions, such as chalcone (B49325) synthesis from cinnamaldehyde derivatives, involves stirring equimolar amounts of the aldehyde and a ketone in ethanol with an aqueous NaOH solution. nih.gov This process is highly efficient for creating the α,β-unsaturated aldehyde structure characteristic of cinnamaldehydes.

Alternative and Green Chemical Synthesis Techniques

While the classic Claisen-Schmidt condensation is robust, modern synthetic chemistry emphasizes the use of environmentally benign processes. The principles of green chemistry can be applied to the synthesis of this compound. Using water or ethanol as a solvent, as is common in this reaction, is already in line with green chemistry principles, as they are less hazardous than many organic solvents. nih.gov

Further "green" enhancements could involve:

Catalyst Modification: Employing solid-supported base catalysts or heterogeneous catalysts can simplify product purification and allow for catalyst recycling, reducing waste.

Solvent Selection: Exploring the use of deep eutectic solvents (DES) or other bio-based solvents could further reduce the environmental impact of the synthesis. nih.gov

Energy Efficiency: Utilizing microwave-assisted synthesis can often dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Plant extracts containing natural aldehydes and ketones are also used in the green synthesis of nanoparticles, highlighting a bio-inspired approach to chemical synthesis. nih.gov

Precursor Reactivity and Functionalization Strategies

The success of the synthesis hinges on the reactivity of its precursors. The key starting material, p-diethylaminobenzaldehyde, possesses specific electronic properties that facilitate the reaction.

p-Diethylaminobenzaldehyde: The diethylamino group (-N(CH₂CH₃)₂) at the para position is a strong electron-donating group. Through resonance, it increases the electron density of the benzene (B151609) ring and, importantly, enhances the polarity of the carbonyl group, making the carbonyl carbon a more potent electrophile. However, its primary role in the context of derivatization is activating the aromatic system. When this compound itself is used as a reactant, the electron-donating group enhances the nucleophilicity of the extended π-system.

Acetaldehyde: As the enolizable component, acetaldehyde provides the nucleophilic enolate required for the carbon-carbon bond formation. The presence of α-hydrogens makes it suitable for base-catalyzed self-condensation, but in a crossed aldol reaction with a non-enolizable aromatic aldehyde like p-diethylaminobenzaldehyde, the desired product is favored.

Functionalization strategies often focus on modifying the aromatic ring of the benzaldehyde (B42025) precursor or using different enolate partners to create a diverse family of cinnamaldehyde analogs.

Derivatization and Structural Modification of this compound

The aldehyde functional group and the extended π-conjugation make this compound a valuable building block for larger, more complex molecules with interesting photophysical properties.

Synthesis of Extended π-Conjugated Derivatives (e.g., Chalcones, Cyanine (B1664457) Dyes)

The reactivity of this compound allows for the straightforward extension of its conjugated system.

Chalcones: Chalcone derivatives can be synthesized from this compound through another Claisen-Schmidt condensation. In this case, this compound acts as the aldehyde component, reacting with an aromatic ketone (e.g., acetophenone) in the presence of a base. nih.gov This reaction extends the conjugated system, creating a 1,5-diaryl-penta-2,4-dien-1-one structure, a vinylogous chalcone. Such extensions are known to cause significant shifts in the absorption and fluorescence spectra of the molecules. nih.gov

Cyanine Dyes: Cyanine dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine bridge. This compound is an ideal precursor for synthesizing asymmetrical cyanine dyes. The synthesis typically involves the condensation of a heterocyclic quaternary salt containing an active methyl group (e.g., quinaldine (B1664567) or picoline salts) with the aldehyde group of this compound. researchgate.net This reaction, often carried out in the presence of a basic catalyst like piperidine (B6355638) or triethylamine, extends the methine chain and forms the characteristic cyanine dye chromophore. The diethylamino group serves as a powerful electron-donating terminus for the conjugated system, which is crucial for the color and fluorescent properties of the resulting dye.

Table 1: Synthesis of Extended π-Conjugated Derivatives

| Derivative Class | Key Reactants | General Reaction Type | Typical Conditions |

|---|---|---|---|

| Chalcones | This compound + Aromatic Ketone (e.g., Acetophenone) | Claisen-Schmidt Condensation | Base catalyst (e.g., NaOH) in Ethanol |

| Cyanine Dyes | This compound + Heterocyclic Quaternary Salt (with active methyl group) | Knoevenagel-type Condensation | Base catalyst (e.g., Piperidine, Triethylamine) |

Incorporation into Complex Molecular Architectures (e.g., Pyranoanthocyanins)

Pyranoanthocyanins are a class of stable pigments derived from natural anthocyanins, which are responsible for many of the red, purple, and blue colors in plants. The formation of a new pyran ring enhances the stability of the anthocyanin chromophore.

Recent research has demonstrated the direct incorporation of amino-derived cinnamaldehydes into these complex structures. Specifically, new pyranoanthocyanin amino derivatives have been synthesized through the reaction of methylpyranomalvidin-3-O-glucoside with this compound. digitellinc.com This reaction forms a butadienylidene linkage that connects the pyranoanthocyanin and the cinnamyl moieties, creating a highly extended π-conjugated system. digitellinc.com The strong electron-donating diethylamino group plays a critical role in the electronic properties of the final molecule, leading to pigments with unique colors. digitellinc.com This synthetic route represents a powerful method for creating novel, stable, semi-natural pigments by combining the structural core of a natural product with a versatile synthetic synthon like this compound. The general principle involves the reaction of anthocyanins or their derivatives with electron-rich compounds, including vinyl derivatives or aldehydes, to form a new, stable heterocyclic ring. researchgate.net

Strategies for Introducing and Modifying Electron-Donating Groups

The potent electron-donating diethylamino group is a defining feature of this compound, significantly influencing its reactivity and properties. Strategies for the synthesis of derivatives often focus on modifying this group or introducing other electron-donating moieties to fine-tune the electronic characteristics of the molecule.

A common approach to synthesizing derivatives with varied electron-donating groups involves a multi-step sequence starting from a different substituted benzaldehyde. For instance, a synthetic strategy can begin with the nitration of cinnamaldehyde to introduce a nitro group, which is an electron-withdrawing group. This can then be followed by a reduction of the nitro group to an amino group (-NH2), which is electron-donating. researchgate.net The reduction can be achieved using reagents like iron (Fe) powder in the presence of ammonium (B1175870) chloride (NH4Cl). researchgate.net This primary amine can then be further alkylated to introduce ethyl groups or other alkyl substituents, thereby modulating the electron-donating strength.

Another strategy involves utilizing palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.org This allows for the direct formation of the C-N bond between an aryl halide (e.g., p-bromocinnamaldehyde) and a secondary amine like diethylamine. This method offers a more direct route to installing the diethylamino group. Modifications can be made by simply choosing a different amine in the coupling reaction.

Microwave-assisted synthesis has also been employed to accelerate these reactions, offering a rapid and efficient means to generate a library of derivatives with diverse electron-donating groups. acs.org The choice of strategy often depends on the desired final structure and the availability of starting materials.

Table 1: Comparison of Synthetic Strategies for Modifying Electron-Donating Groups

| Strategy | Description | Key Reagents | Advantages |

| Nitration-Reduction-Alkylation | A multi-step process involving the introduction of a nitro group, its reduction to an amine, and subsequent alkylation. | HNO₃, Fe/NH₄Cl, Alkyl halides | Versatile for creating a range of amino-substituted derivatives. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction to directly form the C-N bond. acs.org | Pd catalyst, ligand, base, diethylamine | Direct and efficient for installing the diethylamino group. acs.org |

Reaction Mechanism Elucidation for this compound Transformations

The reaction of this compound with primary amines to form Schiff bases (imines) is a fundamental transformation. Mechanistic studies reveal that this reaction typically proceeds in two main steps: the initial nucleophilic attack of the amine on the aldehyde's carbonyl carbon to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final Schiff base. researchgate.net The dehydration step is generally considered the rate-determining step of the process. researchgate.net

The kinetics of Schiff base formation are influenced by the pH of the reaction medium. Acidic conditions can catalyze the dehydration step by protonating the hydroxyl group of the carbinolamine, making it a better leaving group (water). However, excessively acidic conditions can protonate the primary amine, reducing its nucleophilicity and slowing down the initial attack. Therefore, the reaction rate often exhibits a pH optimum.

Table 2: Key Steps in Schiff Base Formation

| Step | Description | Key Intermediate | Rate-Determining Step |

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Carbinolamine | No |

| 2 | Dehydration of the carbinolamine to form the C=N double bond. researchgate.net | Imine (Schiff Base) | Yes researchgate.net |

This compound readily undergoes condensation reactions with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation. This reaction is typically base-catalyzed. The mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is subsequently protonated, and a final dehydration step yields the extended conjugated system.

Similarly, in Claisen-Schmidt condensations (a type of aldol condensation), this compound reacts with a ketone or another aldehyde in the presence of a base. The mechanism follows the general aldol condensation pathway: formation of an enolate from the ketone/aldehyde, nucleophilic attack of the enolate on the this compound carbonyl, and subsequent dehydration to form an α,β-unsaturated ketone. The strong electron-donating effect of the diethylamino group enhances the polarization of the cinnamaldehyde system, making the carbonyl carbon a potent electrophile for these reactions.

The aldehyde functional group in this compound can be selectively oxidized or reduced. Oxidation typically converts the aldehyde to a carboxylic acid (p-diethylaminocinnamic acid). Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The mechanism of oxidation with reagents like chromic acid involves the formation of a chromate (B82759) ester intermediate, followed by the elimination of a reduced chromium species.

Reduction of the aldehyde group can yield p-diethylaminocinnamyl alcohol. This is often achieved using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation as it is mild enough to selectively reduce the aldehyde in the presence of the carbon-carbon double bond. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both the aldehyde and the alkene, although conditions can often be controlled to favor aldehyde reduction.

The conjugated π-system of this compound can participate in pericyclic reactions, such as the Alder-Ene reaction. In this reaction, the cinnamaldehyde derivative can act as the "enophile," reacting with an "ene" component that has an allylic hydrogen. organic-chemistry.org The reaction proceeds through a cyclic transition state, involving the formation of a new sigma bond, the shift of the ene double bond, and the transfer of the allylic hydrogen. organic-chemistry.org These reactions often require thermal or Lewis acid-catalyzed conditions. organic-chemistry.org While specific studies on this compound may be limited, the general mechanism is well-established for related α,β-unsaturated aldehydes. organic-chemistry.org The electron-donating diethylamino group would be expected to influence the electron density of the π-system and thus its reactivity as an enophile.

Arynes are highly reactive intermediates that can undergo addition reactions with this compound. Research has shown that arynes can participate in Alder-Ene reactions. nih.govresearchgate.net The aryne acts as the enophile, and the reaction can be facilitated under thermal or metal-catalyzed conditions. nih.gov Depending on the reaction partner, arynes can also participate in cycloaddition reactions. The interaction of an aryne with the dienophilic part of the this compound system could potentially lead to [4+2] or [2+2] cycloaddition products, although such pathways would compete with other reactive modes of the aryne. The specific outcome would be highly dependent on the reaction conditions and the substitution pattern of the aryne. The discovery of enzymes that can catalyze Alder-Ene reactions highlights the biological relevance and potential for stereocontrol in such transformations. nih.gov

Advanced Spectroscopic Characterization and Electronic Structure of P Diethylaminocinnamaldehyde and Its Derivatives

High-Resolution Structural Analysis

The precise three-dimensional arrangement of atoms and the connectivity within a molecule are foundational to understanding its electronic and photophysical properties. For complex organic chromophores like p-Diethylaminocinnamaldehyde, techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide indispensable, high-resolution structural data.

X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and information on intermolecular packing. While a crystal structure for this compound itself is not publicly documented in the searched literature, analysis of its close analogues provides critical insights into its likely conformation.

A crystal structure has been determined for 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, a compound containing the key p-diethylaminobenzylidene fragment. nih.gov In this structure, the heterocyclic ring adopts a distorted boat conformation. nih.gov Significantly, the planar portion of this heterocycle is nearly coplanar with the benzene (B151609) ring, with a small dihedral angle of 8.05(10)°, a result of the extensive conjugated system within the molecule. nih.gov This planarity is a crucial feature for enabling effective charge transfer, which heavily influences the molecule's electronic properties.

Furthermore, a crystal structure for the closely related analogue, p-dimethylaminocinnamaldehyde (DMACA), is available through the Cambridge Structural Database, indicating that its solid-state conformation has been resolved. nih.gov The structural data from these analogues strongly suggest that the core structure of this compound, comprising the substituted phenyl ring and the propenal group, favors a planar geometry to maximize π-conjugation.

Table 1: Crystallographic Data for the Analogue 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₂₁NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8662(2) |

| b (Å) | 11.4601(3) |

| c (Å) | 18.1517(6) |

| β (°) ** | 96.858(1) |

| Volume (ų) ** | 1624.62(8) |

| Z | 4 |

This interactive table summarizes key crystallographic parameters.

NMR spectroscopy is a powerful tool for elucidating the molecular structure and conformation of compounds in solution. By analyzing chemical shifts and coupling constants, one can confirm the connectivity of atoms and infer spatial relationships.

Studies on cinnamaldehyde (B126680) and its derivatives show that these compounds predominantly exist as trans isomers in solution. researchgate.net Theoretical calculations support these experimental findings, indicating that the conformer with a trans orientation of the carbonyl group relative to the C=C double bond is the most stable. researchgate.net This preference is attributed to the stability gained from the extended conjugated system.

Table 2: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for p-Dimethylaminocinnamaldehyde (DMACA) in CDCl₃ chemicalbook.com

| Assignment | Proton(s) | Chemical Shift (ppm) | Coupling Constant (Hz) |

| A | Aldehydic (-CHO) | 9.581 | J(A,E) = 7.6 |

| B | Aromatic | 7.40 | - |

| C | Vinylic (α to C=O) | 7.32 | J(C,E) = 15.7 |

| D | Aromatic | 6.67 | - |

| E | Vinylic (β to C=O) | 6.53 | J(A,E)=7.6, J(C,E)=15.7 |

| F | N-Methyl (-N(CH₃)₂) | 3.013 | - |

This interactive table presents the proton NMR assignments for the analogue DMACA.

The ¹³C NMR spectrum further corroborates the structure, with distinct signals for the carbonyl carbon, the carbons of the vinyl group, the aromatic ring carbons (including the ipso-carbon attached to the nitrogen and the one attached to the vinyl group), and the methyl carbons of the dimethylamino group. chemicalbook.com This detailed assignment for DMACA serves as an excellent model for interpreting the NMR spectra of this compound, where similar chemical shifts would be expected, with additional characteristic signals for the ethyl groups.

Photophysical Characterization

The interaction of this compound with light gives rise to a range of photophysical phenomena, including absorption, fluorescence, and complex excited-state dynamics. These properties are intimately linked to the molecule's electronic structure and are highly sensitive to its environment.

Upon absorption of a photon, this compound is promoted to an electronically excited state. The subsequent relaxation processes occur on ultrafast timescales, typically femtoseconds (fs) to picoseconds (ps), and can involve competing pathways such as fluorescence, internal conversion, and the formation of charge-transfer states.

Fluorescence spectroscopy provides key information about the emissive properties of a molecule. Important parameters include the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state, and the Stokes shift, the difference in wavelength between the absorption and emission maxima.

Molecules with a diethylamino group often exhibit large Stokes shifts, particularly in polar solvents. nih.gov For the analogue DMACA, the Stokes shift is reported to be in the range of 40 to 60 nm, which is advantageous for fluorescence imaging applications as it allows for effective separation of the excitation and emission signals. chemicalbook.com The fluorescence quantum yield and lifetime are highly dependent on the molecular structure and the solvent environment. For many aminocoumarin dyes, which share structural similarities, a decrease in fluorescence quantum yield and lifetime is observed in polar solvents. This is often attributed to the stabilization of non-emissive TICT states, which provides a competing non-radiative decay pathway. pdx.edu In contrast, structurally rigid dyes that are prevented from twisting maintain strong emission even in polar media. pdx.edu

The absorption and emission spectra of this compound are significantly influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. researchgate.net This sensitivity arises from changes in the relative solvation of the ground and excited states.

As the polarity of the solvent increases, the emission spectrum of molecules like DMACA typically shows a pronounced bathochromic (red) shift, while the absorption spectrum is less affected. wikipedia.org This indicates that the excited state has a larger dipole moment than the ground state and is therefore more stabilized by polar solvent molecules. wikipedia.org This significant change in dipole moment upon excitation is characteristic of a π → π* transition with substantial intramolecular charge transfer (ICT) character. nih.gov Theoretical studies on DMACA confirm that the molecule's geometry and electronic properties change significantly with solvent polarity. In nonpolar environments, it adopts a polyene-like structure, but in polar solvents like water, it shifts towards a more planar, cyanine-like structure, which facilitates charge transfer and results in the observed red-shift in the absorption spectrum. nih.gov The ability of protic solvents (like alcohols) to form hydrogen bonds with the carbonyl group of the cinnamaldehyde moiety can also play a crucial role, further stabilizing the charge-transfer excited state. rsc.org

Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) State Analysis

The photophysical behavior of this compound is largely governed by intramolecular charge transfer (ICT) processes. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating diethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is distributed across the cinnamaldehyde moiety (the π-bridge and the carbonyl acceptor group). This charge redistribution leads to a significant increase in the dipole moment of the excited state compared to the ground state.

In polar solvents, the excited state can be further stabilized through a process known as Twisted Intramolecular Charge Transfer (TICT). nih.gov In the ground state, the molecule tends to adopt a planar conformation to maximize π-conjugation. However, in the excited state, rotation around the single bond connecting the diethylaminophenyl group to the vinyl group can lead to a non-planar, "twisted" conformation. nih.gov This twisting electronically decouples the donor and acceptor moieties, resulting in a highly polar state with full charge separation. The formation of the TICT state is often associated with a large Stokes shift in the emission spectrum and a high sensitivity to solvent polarity, a phenomenon known as solvatochromism. researchgate.netnih.gov

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the nature of the ICT and TICT states. researchgate.net For the closely related analogue, p-Dimethylaminocinnamaldehyde (DMACA), computational studies have shown that in nonpolar solvents, the molecule maintains a more polyene-like structure. researchgate.netnih.gov However, in polar solvents, it transitions to a more cyanine-like structure with a planarized dimethylamino group, which is stabilized by solvent interactions. researchgate.netnih.gov The dominant excited state is characterized by a local excitation on the benzene ring with significant charge transfer to the conjugated segment. researchgate.netnih.gov It is highly probable that this compound exhibits similar behavior, with the bulkier diethyl groups potentially influencing the rotational barrier and the kinetics of TICT state formation.

The competition between the locally excited (LE) state and the TICT state dictates the fluorescence properties of the molecule. In many donor-acceptor systems, the LE state is emissive, while the TICT state is often dark or weakly emissive due to its charge-separated nature, providing a non-radiative decay pathway. rsc.org However, in some cases, emission from the TICT state can be observed, typically as a broad, structureless, and significantly red-shifted band in polar solvents.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a powerful means to probe the molecular structure, bonding, and intermolecular interactions of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic peaks corresponding to specific functional groups and bond vibrations. For this compound, key vibrational modes include the C=O stretch of the aldehyde, the C=C stretches of the aromatic ring and the vinyl group, and the C-N stretch of the diethylamino group.

The position, intensity, and shape of these vibrational bands are sensitive to the molecular environment. For instance, in polar solvents, hydrogen bonding to the carbonyl oxygen can lead to a red-shift (lower frequency) of the C=O stretching vibration. This is due to a weakening of the C=O bond as electron density is drawn towards the hydrogen-bonding solvent molecule.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| C-H stretch (aromatic) | 3100 - 3000 | |

| C-H stretch (aliphatic/vinyl) | 3000 - 2850 | |

| C=O stretch (aldehyde) | 1710 - 1680 | Sensitive to conjugation and hydrogen bonding. |

| C=C stretch (aromatic) | 1600 - 1450 | Multiple bands are often observed. |

| C=C stretch (vinyl) | 1650 - 1620 | |

| C-N stretch | 1350 - 1250 | |

| C-H bend (out-of-plane) | 900 - 675 | Characteristic of the substitution pattern on the benzene ring. |

This table is illustrative and based on general spectroscopic principles and data for related compounds like cinnamaldehyde.

Raman Spectroscopy for Conjugation and Bond Order Analysis

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of light. It is particularly sensitive to vibrations that involve a change in the polarizability of the molecule, making it an excellent tool for studying conjugated π-systems.

For this compound, the most intense Raman bands are typically associated with the C=C stretching modes of the aromatic ring and the polyene-like linker. The frequencies of these modes are directly related to the bond order and the extent of π-electron delocalization. In the ground state, there is a significant degree of conjugation along the D-π-A backbone. Upon electronic excitation to the ICT state, the redistribution of electron density alters the bond orders: the C=C bonds in the ring and the vinyl group may exhibit more single-bond character, while the C-C single bonds may gain more double-bond character.

Time-resolved resonance Raman spectroscopy can be a powerful technique to probe the structure of the short-lived excited states. By tuning the excitation wavelength to be in resonance with an electronic transition, the Raman signals of the chromophore can be selectively enhanced, providing detailed information about the geometry of the excited state. For instance, a downshift in the frequency of the phenyl-N stretching mode in the excited state would provide strong evidence for the electronic decoupling characteristic of a TICT state. capes.gov.br

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| C=C stretch (aromatic) | 1610 - 1570 | Often a strong band in the Raman spectrum. |

| C=C stretch (vinyl) | 1640 - 1600 | Sensitive to conjugation. |

| Phenyl-N stretch | 1380 - 1320 | A key indicator of electronic coupling between the donor and the π-system. |

| C=O stretch | 1700 - 1660 | Can be weaker in the Raman spectrum compared to FTIR. |

This table is illustrative and based on general spectroscopic principles and data for related compounds. The exact peak positions for this compound may vary.

Computational and Theoretical Investigations of P Diethylaminocinnamaldehyde

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry, offering a powerful tool to investigate the electronic properties of molecules. A hypothetical DFT study of p-Diethylaminocinnamaldehyde would typically involve the following analyses:

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can provide detailed insights into the arrangement of electrons within this compound. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally indicates a molecule that is more easily excited and more reactive. conicet.gov.ar For a molecule like this compound, with its electron-donating diethylamino group and electron-withdrawing cinnamaldehyde (B126680) moiety, the distribution of HOMO and LUMO densities would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| This table is for illustrative purposes only. No published data for this compound was found. |

Prediction of Spectroscopic Properties (UV-Vis, NMR Chemical Shifts)

DFT methods are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. mdpi.comresearchgate.net For this compound, TD-DFT could predict the wavelength of maximum absorption (λmax), which is expected to be in the visible region due to its extended π-conjugated system.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (both ¹H and ¹³C) is another powerful application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts can be obtained. These predicted values can aid in the assignment of experimental NMR spectra and provide confidence in the determined structure of a synthesized compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value |

| UV-Vis λmax (nm) | Data not available |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| This table is for illustrative purposes only. No published data for this compound was found. |

Reactivity Descriptors and Reaction Pathway Modeling

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. nih.govnih.gov These descriptors are derived from the changes in energy as electrons are added or removed. Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Calculating these descriptors for this compound would provide a quantitative measure of its reactivity and allow for comparisons with other related compounds. researchgate.net Furthermore, DFT can be used to model reaction pathways, for instance, by locating transition states and calculating activation energies for reactions involving the aldehyde group or the double bond.

Table 3: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Value |

| Ionization Potential (I) (eV) | Data not available |

| Electron Affinity (A) (eV) | Data not available |

| Electronegativity (χ) (eV) | Data not available |

| Chemical Hardness (η) (eV) | Data not available |

| Electrophilicity Index (ω) | Data not available |

| This table is for illustrative purposes only. No published data for this compound was found. |

Molecular Dynamics (MD) Simulations

MD simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. nih.gov

Conformational Flexibility and Dynamic Behavior in Solution

This compound possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can explore the conformational landscape of the molecule in a given solvent, identifying the most stable conformers and the energy barriers between them. nih.govresearchgate.net This is crucial for understanding how the molecule's shape might influence its properties and interactions with other molecules. The simulation would track the positions of all atoms over time, providing a detailed picture of the molecule's flexibility.

Solvent-Solute Interaction Dynamics

The behavior of a molecule is significantly influenced by the solvent it is dissolved in. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. mdpi.comacademie-sciences.fr This allows for the investigation of:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the solute and protic solvents.

Preferential Solvation: In mixed solvents, determining which solvent component preferentially interacts with the solute. nih.gov

Understanding these interactions is key to explaining solvent effects on the molecule's spectroscopic properties and reactivity.

While the computational tools to thoroughly investigate this compound are well-developed, a dedicated and comprehensive study on this specific compound appears to be absent from the current scientific literature. The framework outlined above provides a roadmap for future research that could elucidate the detailed electronic, spectroscopic, and dynamic properties of this interesting molecule. Such a study would be a valuable contribution to the field of computational organic chemistry.

Correlation of Dynamics with Spectroscopic and Nonlinear Optical Properties

While quantum chemical calculations performed on static, optimized molecular geometries provide a fundamental understanding of NLO properties, they represent an idealized scenario. researchgate.net In reality, molecules are dynamic entities, subject to constant structural fluctuations from thermal energy and interactions with their environment (e.g., solvent molecules). These dynamics can have a profound impact on spectroscopic and NLO properties.

Molecular dynamics (MD) simulations are a powerful computational technique used to model the time-dependent behavior of molecules. nih.gov By simulating the motions of every atom in the system over time, MD can provide a detailed picture of the conformational landscape available to this compound in a given environment. nih.govnih.gov For a molecule like this compound, key dynamic motions include the twisting of the diethylamino group and rotations around the single bonds within the π-conjugated bridge.

To correlate these dynamics with optical properties, a combined quantum mechanics/molecular mechanics (QM/MM) approach is often employed. In this method, MD simulations are first run to generate a large number of structural "snapshots" of the molecule at different points in time. researchgate.net For each snapshot, a high-level quantum chemical calculation is then performed to determine properties like the absorption spectrum, hyperpolarizability (β), and second hyperpolarizability (γ). researchgate.net

By averaging the results over all snapshots, a more realistic, thermally-averaged value for these properties is obtained, which often shows better agreement with experimental measurements. researchgate.net Furthermore, this approach allows for the direct correlation of specific structural parameters (like bond length alternation or dihedral angles) with the magnitude of the NLO response. researchgate.net Studies on similar donor-acceptor systems have shown that accounting for such structural dynamics can significantly enhance the calculated NLO responses compared to static calculations alone. researchgate.net This underscores the necessity of considering molecular dynamics for an accurate prediction and understanding of the NLO properties of this compound.

Quantum Chemical Calculations for Nonlinear Optical Responses

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to predicting and interpreting the NLO responses of molecules like this compound. nih.govdntb.gov.ua These methods allow for the computation of molecular polarizabilities and hyperpolarizabilities, which are the microscopic origins of the macroscopic NLO phenomena observed in materials.

Second-Order Nonlinear Optical (NLO) Properties: Hyperpolarizability (β)

The primary determinant of second-order NLO activity, such as second-harmonic generation (SHG), is the first hyperpolarizability, β. researchgate.net For D-π-A molecules, a large β value is associated with an efficient intramolecular charge transfer (ICT) from the donor to the acceptor group upon electronic excitation. researchgate.net

DFT calculations are widely used to compute β. The choice of the exchange-correlation functional is critical, as standard functionals can sometimes struggle with the long-range charge-transfer excited states that are crucial for the NLO response of these systems. rsc.org Range-separated hybrid functionals, such as CAM-B3LYP and ωB97XD, often provide more accurate results for D-π-A compounds. rsc.orgnih.gov The calculations are typically performed using a basis set that includes diffuse and polarization functions (e.g., 6-311++G(d,p)) to accurately describe the electron distribution, particularly the loosely bound electrons involved in the π-system and the ICT process. researchgate.net

The table below presents representative calculated static first hyperpolarizability (β₀) values for molecules with similar D-π-A structures, illustrating the expected range for this compound. The calculations demonstrate the strong dependence of β on the molecular structure and the computational method.

| Compound | Computational Method | Calculated β₀ (10⁻³⁰ esu) | Reference |

|---|---|---|---|

| 4,4'-Dimethylaminocyanobiphenyl (DMACB) | B3LYP/6-31G(d,p) | 14.8 | ucf.edu |

| Tricyanopropylidene-based merocyanine (B1260669) (n=1) | CAM-B3LYP/6-31G* | 31.9 | rsc.org |

| p-Nitroaniline (p-NA) | B3LYP/aug-cc-pVDZ | 9.5 | nih.gov |

| Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate | B3LYP/6-311++G(d,p) | 15.9 |

Third-Order Nonlinear Optical (NLO) Properties: Third-Order Susceptibility (γ) and Optical Limiting Mechanisms

Third-order NLO effects, governed by the third-order susceptibility (χ⁽³⁾) at the macroscopic level and the second hyperpolarizability (γ) at the molecular level, are present in all materials, regardless of symmetry. ucf.edu These effects include third-harmonic generation and nonlinear absorption, which is the basis for optical limiting. ethz.ch Optical limiting is a phenomenon where the transmittance of a material decreases with increasing incident laser intensity, a crucial function for protecting sensors and eyes from high-intensity laser damage. nih.gov

For this compound, a centrosymmetric analogue, p-(N,N-dimethylamino) dibenzylideneacetone, has shown strong reverse saturable absorption (RSA), a key mechanism for optical limiting. rsc.org RSA occurs when the excited state absorbs light more strongly than the ground state. In D-π-A systems, this can be facilitated by efficient population of a charge-transfer state which then absorbs another photon. The Z-scan technique is a common experimental method to measure the nonlinear absorption coefficient and nonlinear refractive index, from which the third-order susceptibility can be derived. nih.gov

Computational DFT studies can predict the second hyperpolarizability (γ). These calculations are more demanding than those for β. The results indicate that extending the conjugation length and strengthening the donor/acceptor groups in A-D-A or D-π-A systems generally leads to larger γ values. nih.gov

The following table shows typical experimental and calculated third-order nonlinear optical properties for related organic materials.

| Material | Method | Property | Value | Reference |

|---|---|---|---|---|

| p-(N,N-dimethylamino) dibenzylideneacetone | Z-scan (532 nm) | χ⁽³⁾ | ~10⁻¹² esu | rsc.org |

| p-Nitroaniline picrate | Z-scan | χ⁽³⁾ | ~10⁻¹³ esu | researchgate.net |

| Carbon Disulfide (CS₂) | DFWM (515 nm) | χ⁽³⁾₁₁₁₁ | (5.81 ± 0.11) × 10⁻¹² esu | arxiv.org |

| Single-layer Graphene | THG (0.57 eV) | |χ⁽³⁾| | ~10⁻⁷ esu | aps.org |

Essential State Models and Charge Transfer Contribution to NLO Activity

While full quantum chemical calculations provide detailed numbers, simpler "essential state" models offer profound insight into the physical origins of NLO activity. For D-π-A molecules like this compound, the NLO response is dominated by a few key electronic states, primarily the ground state (g) and a low-lying intramolecular charge-transfer (ICT) excited state (e). xmu.edu.cn

A two-level model is often sufficient to describe the dominant contribution to the first hyperpolarizability (β). In this model, β is directly proportional to the change in dipole moment between the ground and ICT excited state (Δμ = μₑ - μ₉) and the square of the transition dipole moment (μ₉ₑ²), and inversely proportional to the square of the transition energy (E₉ₑ²). This relationship clearly shows that a strong NLO response requires an intense (large μ₉ₑ), low-energy (small E₉ₑ) charge-transfer transition that results in a significant redistribution of electron density (large Δμ). nih.gov

The third-order response (γ) can be analyzed with a three-level model, which includes the ground state, the first ICT excited state, and a higher-lying excited state. The expression for γ involves terms related to transitions between these states. A significant contribution to γ often comes from a two-photon absorption process, which is the sequential absorption of two photons via the ICT state. wikipedia.org

The contribution of charge transfer is paramount. nih.gov The diethylamino group pushes electron density through the π-system to the electron-withdrawing aldehyde group. Upon photoexcitation, this charge transfer is enhanced, creating the large change in dipole moment that drives the NLO response. d-nb.info Computational methods like Natural Bond Orbital (NBO) analysis and visualization of molecular orbitals (HOMO and LUMO) can quantify and illustrate this charge transfer character, confirming that the HOMO is typically localized on the donor and π-bridge, while the LUMO is localized on the acceptor and π-bridge, a hallmark of an effective D-π-A system. nih.gov

Applications of P Diethylaminocinnamaldehyde in Advanced Materials and Systems

Fluorescent Dyes and Pigments

The chromophoric system of p-diethylaminocinnamaldehyde serves as a robust scaffold for creating a variety of fluorescent dyes and pigments. The inherent properties of this molecule allow for the design of materials with tailored optical responses, making them suitable for a range of coloration and sensing applications.

Design Principles for Tunable Emission in Synthetic Dyes

The fluorescence characteristics of dyes based on this compound can be finely tuned through several design principles, primarily revolving around the concept of intramolecular charge transfer (ICT).

Intramolecular Charge Transfer (ICT): The core principle behind the tunable emission of this compound derivatives is the ICT process that occurs upon photoexcitation. The diethylamino group acts as an electron donor (D) and the cinnamaldehyde (B126680) moiety as an electron acceptor (A), forming a D-π-A push-pull system. Upon absorption of light, an electron is promoted from the donor to the acceptor, creating a charge-separated excited state. The energy of this ICT state, and consequently the wavelength of the emitted fluorescence, is highly sensitive to the electronic properties of the donor, acceptor, and the π-conjugated bridge.

Solvatochromism: The emission color of these dyes can be controlled by the polarity of their environment, a phenomenon known as solvatochromism. In polar solvents, the charge-separated ICT state is stabilized, which lowers its energy level and results in a red-shift (a shift to longer wavelengths) of the fluorescence emission. Conversely, in non-polar solvents, the emission is typically blue-shifted (a shift to shorter wavelengths). This property allows for the tuning of the emission color simply by changing the solvent or the polarity of the matrix in which the dye is embedded.

Structural Modification: Chemical modification of the this compound backbone is a powerful tool for tuning its emission properties. For instance, increasing the electron-donating or -withdrawing strength of the substituents can significantly alter the ICT character and shift the emission wavelength. Extending the π-conjugation of the bridge between the donor and acceptor groups also leads to a bathochromic (red) shift in both absorption and emission spectra.

| Design Principle | Effect on Emission | Underlying Mechanism |

| Intramolecular Charge Transfer (ICT) | Enables strong, environment-sensitive fluorescence. | Photoinduced electron transfer from the diethylamino (donor) to the cinnamaldehyde (acceptor) group. |

| Solvatochromism | Emission wavelength is dependent on solvent polarity (red-shift in polar solvents). | Stabilization of the polar ICT excited state by polar solvent molecules. |

| Structural Modification | Allows for fine-tuning of emission color across the visible spectrum. | Alteration of donor/acceptor strength and extension of the π-conjugated system. |

Development of pH-Responsive and Environment-Sensitive Fluorescent Systems

The sensitivity of the ICT process to the local environment makes this compound an excellent candidate for the development of smart fluorescent materials that respond to changes in pH and polarity. scispace.comnih.gov

pH-Responsive Systems: The diethylamino group or other strategically placed functional groups on the dye molecule can be protonated or deprotonated in response to changes in pH. Protonation of the amino group, for example, quenches its electron-donating ability, thereby disrupting the ICT process and leading to a significant change in the fluorescence signal. This can manifest as a "turn-off" or "turn-on" response, or a ratiometric shift in the emission wavelength, making these dyes effective pH sensors. endress.compresens.de The operational pH range of these sensors can be tuned by modifying the pKa of the ionizable group. polyexcel.com.br

Environment-Sensitive Probes: These dyes are inherently sensitive to the polarity and viscosity of their immediate surroundings. nih.gov Environment-sensitive fluorophores often show low fluorescence quantum yields in aqueous solutions but become highly fluorescent in non-polar environments or when bound to hydrophobic sites, such as within protein cavities or cell membranes. scispace.comnih.gov This property is exploited in biological imaging to visualize specific cellular structures or to monitor processes like protein folding or membrane dynamics.

| System Type | Sensing Mechanism | Output Signal | Potential Application |

| pH-Responsive | Protonation/deprotonation of functional groups, altering the ICT state. | Fluorescence quenching, enhancement, or ratiometric shift. | Measuring pH in chemical and biological systems. endress.compresens.de |

| Environment-Sensitive | Changes in fluorescence based on local polarity and viscosity. | Increased fluorescence quantum yield in non-polar environments. | Probing hydrophobic sites in proteins and membranes. scispace.comnih.gov |

Integration into Pigment Formulations for Material Coloration

Substituted cinnamaldehydes are known for their yellow coloration, making them candidates for use as organic pigments. google.com The integration of this compound-based dyes into pigment formulations for coloring materials like plastics requires consideration of several factors to ensure optimal performance. specialchem.comproquimac.comzeyachem.net

Dispersion and Particle Size: For pigments used in plastics, achieving a uniform color requires that the pigment particles be well-dispersed within the polymer matrix. Organic pigments can be challenging to disperse and may form agglomerates, leading to specks in the final product. specialchem.com The transparency or opacity of the resulting material is also influenced by the pigment's primary particle size and its state of dispersion. specialchem.com

Heat and Migration Resistance: Pigments for plastics must be stable at the high temperatures used during processing. zeyachem.net They must also exhibit excellent migration resistance, meaning the colorant molecules should not move from the interior of the plastic to the surface or into adjacent materials. zeyachem.net The selection of a suitable this compound derivative for a pigment would depend on its thermal stability and its molecular size and polarity, which influence its tendency to migrate.

Formulation with Binders and Additives: In many applications, dyes are converted into lake pigments, where the dye is precipitated onto an inert binder. This can improve properties like lightfastness and heat stability. The formulation may also include dispersing agents and other additives to improve the compatibility of the pigment with the material to be colored. polyexcel.com.brzeyachem.net

Chemical Sensors and Probes

The reactivity of the α,β-unsaturated aldehyde system in this compound makes it a prime candidate for the design of chemodosimeters, which are sensors that undergo an irreversible chemical reaction with an analyte to produce a signal.

Chemodosimeter Design for Specific Analyte Detection (e.g., Anions, Metal Ions)

Derivatives of this compound can be designed to selectively detect specific ions, such as cyanide (CN⁻), through a reaction-based sensing mechanism.

Detection of Cyanide: The electrophilic β-carbon of the cinnamaldehyde moiety is susceptible to nucleophilic attack by anions like cyanide. This reaction, typically a Michael addition, disrupts the π-conjugation of the chromophore, leading to a distinct change in its optical properties. This forms the basis for highly selective and sensitive colorimetric and fluorescent sensors for cyanide.

Detection of Metal Ions: While less common for the cinnamaldehyde scaffold itself, the molecule can be functionalized with specific chelating groups that bind to metal ions. This binding event can perturb the electronic structure of the dye, leading to a change in its fluorescence or color, allowing for the detection of metal ions like Al³⁺.

Sensing Mechanisms Based on Chemical Reactions and Fluorescence Modulation

The primary sensing mechanism for this compound-based chemodosimeters involves a chemical reaction that modulates the dye's fluorescence.

Michael Addition and Fluorescence Modulation: For cyanide sensing, the nucleophilic Michael addition of the cyanide ion to the β-carbon of the conjugated double bond is the key reaction. This transformation breaks the extended π-conjugation between the diethylamino donor and the aldehyde acceptor. The disruption of the ICT pathway results in a significant blue shift in the absorption spectrum (loss of color) and can lead to a "turn-on" fluorescence response. The original molecule may be non-fluorescent or weakly fluorescent due to efficient ICT, but the resulting adduct, with its disrupted conjugation, can be highly fluorescent. A theoretical study on a similar coumarin-based system supports that such a nucleophilic addition can lead to a strong fluorescence enhancement.

Reaction-Based Sensing Principle: The effectiveness of a chemodosimeter relies on the specificity and irreversibility of the reaction with the target analyte. The Michael addition reaction is highly favorable for soft nucleophiles like cyanide, which provides the basis for the high selectivity of these sensors over other anions. The resulting change in the absorption and fluorescence spectra provides a clear signal for the presence of the analyte.

| Analyte | Sensing Mechanism | Signal Change | Key Feature |

| Cyanide (CN⁻) | Nucleophilic Michael addition to the β-carbon of the alkene. | Colorimetric change (e.g., yellow to colorless) and/or fluorescence enhancement ("turn-on"). | Irreversible reaction disrupts the ICT pathway, leading to a clear optical response. |

| Metal Ions (e.g., Al³⁺) | Coordination with appended chelating groups. | Fluorescence enhancement ("turn-on") or ratiometric shift. | Binding event alters the electronic properties of the fluorophore. |

Development of Ratiometric and Colorimetric Sensing Platforms

Publicly available research specifically detailing the use of this compound for the development of ratiometric and colorimetric sensing platforms is limited. However, the underlying principles can be inferred from its close structural analog, p-dimethylaminocinnamaldehyde (DMACA).

DMACA is a well-known reagent used for the colorimetric detection of various analytes, particularly indoles and other nitrogen-containing compounds. The sensing mechanism relies on an acid-catalyzed condensation reaction between the aldehyde group of DMACA and an electron-rich position on the target analyte. This reaction forms a highly conjugated Schiff base product, which results in a significant color change, typically to a blue or greenish-blue hue. This distinct colorimetric response allows for the qualitative and quantitative determination of the analyte.

For a sensing platform to be ratiometric, it must exhibit two different measurable signals that respond differently to the analyte's concentration. This dual-signal approach provides a built-in self-calibration, making the measurement more reliable and less susceptible to environmental interference. While specific ratiometric platforms based on this compound are not detailed in the available literature, it is plausible that such systems could be developed by incorporating the this compound scaffold into more complex molecular structures that possess a secondary, non-reacting fluorophore or chromophore to serve as a reference signal.

Nonlinear Optical Materials

The unique electronic properties of this compound, characterized by a potent electron-donating diethylamino group connected to an electron-accepting cinnamaldehyde framework through a conjugated π-system, make it a valuable scaffold for the creation of advanced nonlinear optical (NLO) materials.

Design and Synthesis of Organic NLO Chromophores Featuring this compound Scaffolds

The design of organic nonlinear optical (NLO) chromophores frequently employs a donor-π bridge-acceptor (D-π-A) architecture. In this model, the this compound structure serves as a foundational element, providing both the electron-donating (D) component (the diethylamino group) and a portion of the conjugated π-bridge (the cinnamaldehyde backbone).

To complete the chromophore, a strong electron-acceptor (A) group is chemically attached to the aldehyde end of the scaffold. The synthesis typically involves a condensation reaction, such as a Knoevenagel or Wittig-Horner reaction, to link the this compound core with potent acceptor moieties. The resulting D-π-A molecule possesses a large difference in dipole moment between its ground and excited states, a key prerequisite for high second-order NLO activity. Molecular engineering efforts focus on optimizing the strength of the donor and acceptor groups and extending the length of the π-bridge to enhance the chromophore's hyperpolarizability, which is the molecular measure of its NLO response.

Fabrication and Characterization of NLO-Active Polymer Composites and Thin Films

For practical applications in photonic devices, individual NLO chromophores must be organized into a non-centrosymmetric arrangement within a solid-state material. A common and effective method to achieve this is by creating a guest-host system. In this approach, the synthesized chromophores based on the this compound scaffold are dispersed as "guests" within a "host" polymer matrix, such as poly(methyl methacrylate) (PMMA).

The mixture is then processed into a thin film, typically by spin-coating. To induce the necessary non-centrosymmetric alignment, the film is heated above its glass transition temperature while a strong external electric field is applied. This process, known as electric-field poling, orients the dipolar chromophores. The alignment is then locked in place by cooling the film back to room temperature before switching off the electric field. The NLO properties of the resulting composite thin film, particularly the electro-optic coefficient (r33), are then characterized to assess its performance for applications like optical modulation and switching.

Evaluation of Optical Limiting Performance and Potential in Photonic Devices

While chromophores built on the this compound scaffold have been investigated for their second-order NLO properties, their evaluation for third-order NLO phenomena, such as optical limiting, is not as extensively documented in the searched literature. Optical limiting is a protective mechanism where a material's transmittance decreases with increasing laser intensity, which is crucial for safeguarding sensors and human eyes from high-intensity laser damage.

This effect often relies on mechanisms like reverse saturable absorption (RSA), where the excited state of a molecule absorbs light more strongly than its ground state. While the highly conjugated nature of D-π-A chromophores suggests potential for third-order NLO activity, the primary research focus for systems based on this specific scaffold has been on their electro-optic performance for modulators and switches in telecommunications rather than on their optical limiting capabilities for photonic protection. Further research would be required to fully evaluate their performance in optical limiting applications.

Industrial and Analytical Reagent Applications (excluding biological/clinical)

Role in Corrosion Inhibition Formulations for Industrial Processes

This compound is cited as a component in corrosion inhibitor formulations, particularly for the protection of metal surfaces in acidic environments. google.comresearchgate.net These formulations are critical in industrial processes such as oil and gas well acidizing, where strong acids like hydrochloric acid are used and can cause severe corrosion to metal piping and equipment. google.com

In these formulations, this compound functions as a cinnamaldehyde derivative, a class of compounds known to be effective corrosion inhibitors. It is typically part of a synergistic blend of chemicals designed to provide robust protection. The mechanism of inhibition generally involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that slows down the electrochemical processes of corrosion. The presence of the electron-rich diethylamino group and the conjugated system in this compound facilitates this adsorption onto the metal. These inhibitor packages are often used as additives in the acidic treatment fluids. google.com

The following table details other components that may be included in these industrial corrosion inhibitor formulations alongside this compound and its derivatives.

| Component Category | Specific Examples | Purpose in Formulation |

| Acetylenic Compounds | Propargyl alcohol, 2-Propyn-1-ol | Acts as a plating promoter, enhancing the formation of the protective inhibitor film on the metal surface. |

| Quaternary Ammonium (B1175870) Compounds | N-dodecylquinolinium bromide, N-cyclohexylpyridinium bromide | Cationic surfactants that aid in film formation and persistence. |

| Thiol/Sulfur Compounds | Thiourea, Thioglycolic acid | Works synergistically with aldehydes to enhance inhibition efficiency. |

| Iodide Sources | Potassium iodide, Sodium iodide, Cuprous iodide | Acts as an "intensifier" to boost the performance of the primary inhibitor, especially at higher temperatures. |

| Solvents | Isopropanol, Ethylene glycol | Ensures the uniform solubility and distribution of all inhibitor components in the treatment fluid. |

| Phosphonates | Amino tris (methylene phosphonic acid) (ATMP) | Can contribute to both corrosion and scale inhibition. |

Derivatization Reagent in Analytical Chemistry for Enhanced Detection (e.g., Mass Spectrometry)

This compound serves as a valuable derivatizing agent in analytical chemistry, particularly for the enhanced detection of specific analytes using techniques like mass spectrometry. The underlying principle of its utility lies in its chemical structure: an aldehyde group that can react with primary and secondary amines, and a diethylaminocinnamoyl moiety that provides a stable, conjugated system. This conjugation is key to its function in enhancing detection.

The primary application of this compound as a derivatization reagent is for the analysis of compounds containing primary or secondary amine functional groups. The reaction between the aldehyde group of this compound and an amine-containing analyte results in the formation of a Schiff base. This reaction, often carried out in an acidic medium, creates a new, larger molecule with significantly improved detection characteristics.

The enhancement in detection, especially for mass spectrometry, stems from several factors:

Increased Molecular Weight: The addition of the this compound moiety increases the mass of the analyte, shifting its signal to a higher, often less crowded, region of the mass spectrum.

Improved Ionization Efficiency: The diethylamino group can be readily protonated, leading to a significant enhancement in the ionization efficiency of the derivative, particularly in electrospray ionization (ESI) mass spectrometry. This results in a much stronger signal and, consequently, lower detection limits.

Characteristic Fragmentation: The derivatized analyte often produces a characteristic fragment ion corresponding to the p-diethylaminocinnamoyl cation upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). This allows for highly selective and sensitive detection using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) techniques.

While specific studies on this compound are limited in readily available literature, the closely related compound, p-dimethylaminocinnamaldehyde (DMACA), has been documented for the derivatization of various amine-containing analytes. nih.govnih.gov The principles and reactivity are directly analogous. For instance, DMACA has been successfully used to derivatize indoles for enhanced detection by HPLC-UV/Vis-MS/MS. nih.govnih.gov The chromophore generated by the reaction provides a strong UV signature for HPLC detection, and the dimethylamino group facilitates sensitive mass spectrometric analysis. nih.gov

The general reaction for the derivatization of a primary amine with this compound is shown below:

Figure 1: General reaction scheme of this compound with a primary amine to form a Schiff base derivative.

The table below illustrates potential analytes that could be derivatized with this compound to enhance their detection in analytical methods.

| Analyte Class | Specific Examples | Rationale for Derivatization |

| Biogenic Amines | Histamine, Putrescine, Cadaverine | Improved ionization and chromatographic retention. |

| Amino Acids | Glycine, Alanine, Phenylalanine | Enhanced ESI-MS response and selective detection. |

| Pharmaceuticals | Amphetamine, Secondary amine drugs | Increased sensitivity for trace-level quantification. |

| Neurotransmitters | Dopamine, Serotonin | Overcoming low native ionization efficiency. |

Applications in Polymerization Initiation

Information regarding the specific application of this compound as a polymerization initiator is not extensively available in the reviewed scientific literature. While aldehydes can, under certain conditions, participate in polymerization reactions, the common initiators for industrial and laboratory-scale polymerizations are typically peroxides, azo compounds, or specific organometallic catalysts for radical, cationic, and anionic polymerizations, respectively. numberanalytics.comnih.gov

The structure of this compound, with its electron-donating diethylamino group and the conjugated system, suggests potential for involvement in certain types of cationic polymerization. In cationic polymerization, an initiator generates a cation that then reacts with a monomer to begin the polymer chain growth. wikipedia.org Alkenes with electron-donating substituents are suitable monomers for this type of polymerization. wikipedia.org However, specific examples or detailed research findings on this compound acting as a primary initiator for such processes are not prominently documented.